

Application Note & Protocol: Preparation of Pancreatin Solutions for In Vitro Digestion Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pancreatin**

Cat. No.: **B1164899**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: In vitro digestion models are critical tools for evaluating the bioaccessibility and bioavailability of nutrients, food components, and orally administered pharmaceuticals. A key component of simulating the intestinal phase of digestion is the use of **pancreatin**, a mixture of digestive enzymes, principally amylase, lipase, and protease, obtained from the pancreas of porcine or bovine sources.^{[1][2]} The preparation of the **pancreatin** solution is a critical step that directly influences the outcome and reproducibility of these models. This document provides detailed protocols for preparing **pancreatin** solutions based on established pharmacopeial standards and international consensus methods, ensuring accurate and reliable simulation of intestinal conditions.

Key Reagents and Materials

- **Pancreatin** Powder: Porcine or bovine origin. Activity levels vary (e.g., 1x, 4x, 8x USP specifications). The choice of **pancreatin** activity can significantly impact digestion kinetics. ^[3] According to the USP, 1x **pancreatin** contains not less than 25 USP Units of amylase activity, 2.0 USP Units of lipase activity, and 25 USP Units of protease activity per milligram. ^[1]
- Buffer Salts: Potassium phosphate monobasic (KH_2PO_4), Sodium hydroxide (NaOH), Sodium chloride (NaCl), Potassium chloride (KCl), Calcium chloride dihydrate ($\text{CaCl}_2(\text{H}_2\text{O})_2$).

- Bile Extract/Salts: Porcine or bovine bile extract, or specific bile salts like sodium taurocholate and sodium glycodeoxycholate.
- Purified Water: Deionized or distilled water.
- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 1 M, 6 M) for pH adjustment.

Equipment

- Analytical balance
- pH meter, calibrated
- Magnetic stirrer and stir bars
- Volumetric flasks and graduated cylinders
- Thermostatically controlled water bath or incubator (set to 37°C)
- Mortar and pestle (for trituration)[[1](#)]
- Centrifuge (for specific protocols)[[4](#)]

Experimental Protocols

Three common protocols for preparing **pancreatin** solutions are detailed below. The choice of method depends on the specific application, whether for pharmacopeial dissolution testing, standardized food digestion studies, or lipid formulation analysis.

Protocol 1: USP Simulated Intestinal Fluid (SIF) with Pancreatin

This method is standard for pharmaceutical dissolution testing.[[5](#)][[6](#)]

- Prepare Phosphate Buffer Solution (pH 6.8):
 - Dissolve 6.8 g of monobasic potassium phosphate (KH_2PO_4) in 250 mL of purified water.

- Add 77 mL of 0.2 M sodium hydroxide (NaOH) and 500 mL of purified water.
- Adjust the pH of the solution to 6.8 ± 0.1 with either 0.2 M NaOH or 0.2 M HCl.
- Dilute with purified water to a final volume of 1000 mL.
- Prepare **Pancreatin** Solution (Simulated Intestinal Fluid, TS):
 - Accurately weigh 10.0 g of **pancreatin** powder (1x USP specification is typically used, which equates to 1% w/v).[3]
 - Transfer the powder to a beaker containing 1000 mL of the prepared pH 6.8 phosphate buffer.
 - Stir gently with a magnetic stirrer until the **pancreatin** is evenly suspended. Note that complete dissolution may not occur, and a hazy suspension is typical.[7]
 - This solution should be freshly prepared and used on the day of the experiment.[1]
 - Warm the solution to 37°C before initiating the digestion experiment.

Protocol 2: INFOGEST Standardized Static In Vitro Digestion Method

This internationally harmonized protocol is widely used in food science to ensure comparability of data between laboratories.[8][9]

- Prepare Simulated Intestinal Fluid (SIF) Electrolyte Stock Solution (1.25x concentrate):
 - For a final volume of 500 mL, dissolve the salts listed in Table 1 (below) in ~400 mL of purified water.
 - Stir until fully dissolved, then make up to a final volume of 500 mL. This stock solution can be stored at -20°C.[8]
- Prepare **Pancreatin** Solution for Intestinal Phase:

- The INFOGEST method defines enzyme concentration based on activity in the final digestion mixture. The target trypsin activity is 100 U/mL in the final intestinal chyme.[8]
- Prepare a **pancreatin** solution with a trypsin activity of 800 U/mL, using the SIF electrolyte stock solution as the diluent. The amount of **pancreatin** powder required will depend on the specific activity of the lot, which must be determined beforehand (see Section 4.0).
- Example Calculation: If your **pancreatin** has a trypsin activity of 5 U/mg, you would need 160 mg of **pancreatin** per mL of SIF stock solution ($800 \text{ U/mL} / 5 \text{ U/mg} = 160 \text{ mg/mL}$).
- Dissolve the calculated amount of **pancreatin** in the required volume of SIF electrolyte stock solution. This should be done fresh before use.

- Prepare Final Intestinal Digestion Mixture (Example):
 - Mix 20 mL of gastric chyme from the previous digestion step with:
 - 11 mL of SIF electrolyte stock solution.
 - 5.0 mL of the prepared **pancreatin** solution (800 U/mL).
 - 2.5 mL of fresh bile extract (target of 10 mM in final mixture).
 - 40 μL of 0.3 M $\text{CaCl}_2(\text{H}_2\text{O})_2$.
 - 1.31 mL of purified water.
 - Adjust the pH to 7.0 with 1 M NaOH.
 - Incubate at 37°C with continuous mixing for 2 hours.[8][10]

Protocol 3: Pancreatin Preparation for In Vitro Lipolysis

This protocol is tailored for studying the digestion of lipid-based drug delivery systems, where lipase activity is paramount.

- Prepare Digestion Buffer: This buffer typically contains bile salts and phospholipids to mimic the intestinal environment for lipid emulsification. A common buffer is 50 mM Tris-maleate,

150 mM NaCl, 5 mM CaCl₂, pH 6.5.

- Prepare **Pancreatin** Suspension:
 - Suspend 1.0 g of **pancreatin** powder in 5 mL of the digestion buffer (without bile salt and phospholipid).[4]
 - Adjust the pH to ~6.5 with 5 M NaOH.[4]
 - To ensure only the soluble enzymes are used and to remove insoluble parts, centrifuge the suspension (e.g., 4,500 rpm for 7 minutes at 4°C).[4]
 - Use the resulting supernatant, which contains the active lipase, for the digestion experiment.[4]
 - The activity of the supernatant should be determined to ensure a consistent lipase activity (e.g., 600 USP U/mL) in the final digestion vessel.[4]

Methodologies for Key Enzyme Assays

It is crucial to determine the activity of the **pancreatin** lot being used, as this can vary significantly between suppliers and batches.

- Protease Activity: Typically measured using a casein substrate. **Pancreatin** hydrolyzes casein, and the amount of non-precipitated peptides is quantified by measuring absorbance at 280 nm, often compared to a tyrosine standard.[1] One USP Unit of protease activity liberates peptides equivalent to 15 nmol of tyrosine per minute at pH 7.5 and 37°C.[1]
- Lipase Activity: Often determined using a pH-stat titration method.[11] An olive oil emulsion or tributyrin is used as a substrate. The lipase hydrolyzes triglycerides, releasing free fatty acids. The rate of NaOH addition required to maintain a constant pH (e.g., pH 9.0) is proportional to the lipase activity.[1][11] One USP Unit of lipase activity liberates 1.0 µEq of acid per minute at pH 9.0 and 37°C.[1]
- Amylase Activity: Measured by the rate of starch hydrolysis. The reaction is stopped, and the quantity of reducing sugars (like maltose) produced is measured, often using a colorimetric

reaction with 3,5-dinitrosalicylic acid (DNS).^[11] One USP Unit of amylase activity hydrolyzes 0.16 µEq of glycosidic linkages per minute under the assay conditions.^[1]

Data Presentation: Summary Tables

Table 1: Composition of Simulated Intestinal Fluid (SIF) Electrolyte Stock Solutions

Component	USP SIF (per 1000 mL) ^[1]	INFOGEST SIF Stock (1.25x, per 500 mL) ^[8]
KH ₂ PO ₄	6.8 g	-
NaOH	~1.54 g (to pH 6.8)	-
KCl	-	1.89 g
NaCl	-	13.35 g
NaHCO ₃	-	5.31 g
KH ₂ PO ₄	-	0.27 g
MgCl ₂ (H ₂ O) ₆	-	0.25 g

| Final pH | 6.8 | 7.0 (in final digest) |

Table 2: **Pancreatin** Concentrations and Target Enzyme Activities in Different Models

Parameter	USP SIF Model	INFOGEST Model	In Vitro Lipolysis Model
Pancreatin Conc.	10 g/L (1% w/v)^[3]	Varies based on activity	Varies based on activity
Target Amylase Activity	≥ 25 U/mg of powder	200 U/mL (in final digest)	Not the primary focus
Target Lipase Activity	≥ 2.0 U/mg of powder	2000 U/mL (in final digest)	150 - 900 USP U/mL ^[4]

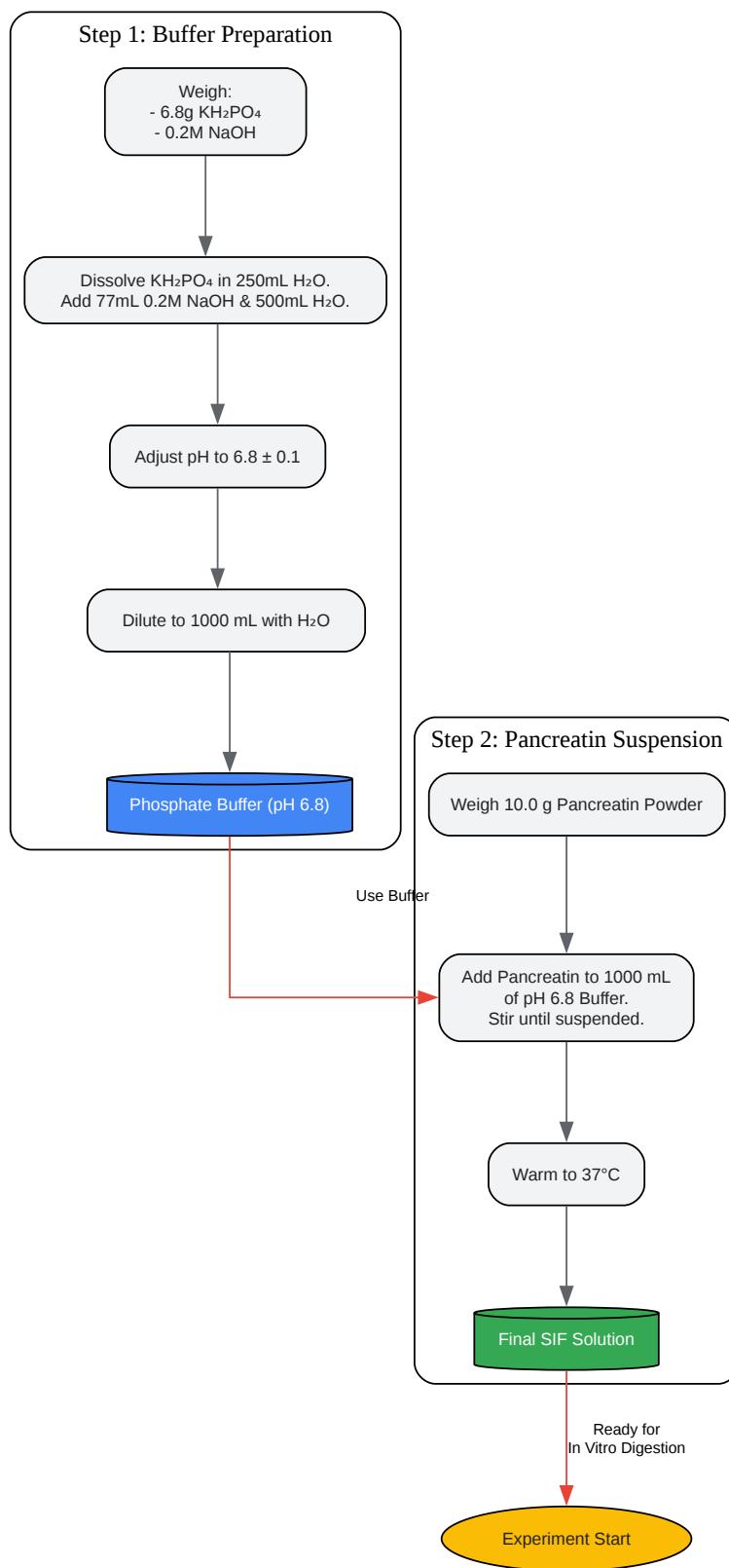
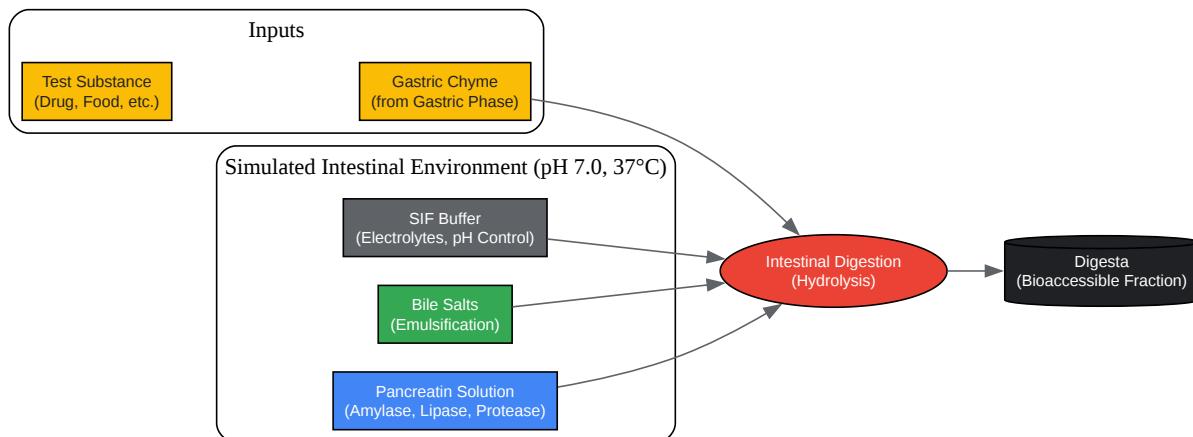

| Target Protease Activity | ≥ 25 U/mg of powder | 100 U/mL (Trypsin) (in final digest)[\[8\]](#) | Not the primary focus |

Table 3: Key Experimental Conditions for Intestinal Digestion


Condition	USP SIF Model	INFOGEST Model	In Vitro Lipolysis Model
pH	6.8	7.0	6.5
Temperature	37°C	37°C	37°C
Incubation Time	Varies by application	120 minutes [8] [10]	30 - 120 minutes

| Key Co-factors | None specified | Bile (10 mM), CaCl₂ (0.3 mM)[\[8\]](#) | Bile salts, Phospholipids, CaCl₂ |

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Preparing USP Simulated Intestinal Fluid (SIF) with **Pancreatin**.

[Click to download full resolution via product page](#)

Caption: Components of a Simulated Intestinal In Vitro Digestion Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pancreatin [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Toward the Establishment of Standardized In Vitro Tests for Lipid-Based Formulations, Part 6: Effects of Varying Pancreatin and Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pickeringtestsolutions.com [pickeringtestsolutions.com]
- 6. biorelevant.com [biorelevant.com]

- 7. plasticheal.eu [plasticheal.eu]
- 8. A standardised static in vitro digestion method suitable for food – an international consensus - Food & Function (RSC Publishing) DOI:10.1039/C3FO60702J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 2.2. In Vitro Gastrointestinal Digestion Procedure [bio-protocol.org]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Note & Protocol: Preparation of Pancreatin Solutions for In Vitro Digestion Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164899#how-to-prepare-pancreatin-solution-for-in-vitro-digestion-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com